L-Luciferin
Overview
Description
L-Luciferin is a light-emitting compound found in organisms that generate bioluminescence. It is a substrate for the enzyme luciferase, which catalyzes its oxidation, resulting in the emission of light. This bioluminescent reaction is widely used in scientific research and various applications due to its ability to produce visible light without the need for external light sources.
Mechanism of Action
Target of Action
The primary target of L-Luciferin is the enzyme luciferase . Luciferase catalyzes the oxidation of this compound in the presence of molecular oxygen . This reaction is a key component of bioluminescence, a phenomenon involving light emission by live organisms .
Mode of Action
this compound interacts with its target, luciferase, through an oxidation process . This process is initiated when luciferase catalyzes the SN2 reaction of this compound and adenosine triphosphate (ATP), forming a carbanion at carbon 4 stabilized by the AMP . A hydroperoxide then forms as the carbanion attacks molecular oxygen . The hydroperoxide attacks the carbonyl carbon to form a 4-membered ring, resulting in the loss of the good leaving group AMP . The resultant alpha-peroxy lactone is a high-energy intermediate called a dioxetanone . The sequence of events comprising the decomposition of the dioxetanone are the subject of some debate .
Biochemical Pathways
The biochemical pathway of this compound involves the reaction of 2-cyano-6-hydroxybenzothiazole with D-cysteine . This reaction is catalyzed by luciferase and results in the formation of D-Luciferin . The reaction is part of a larger biochemical process involving the oxidation of luciferins by molecular oxygen in the presence of luciferases .
Pharmacokinetics
The pharmacokinetics of this compound involve its uptake into the tumor, which exhibits a clear dependence on the tumor volume . The rate of this compound transport in and out of the tumor increases with the tumor volume . The time to peak-Luciferin concentration shortens as the tumor grows . The peak bioluminescence signal and the area under the curve both exhibit a dependence on the tumor surface area .
Result of Action
The result of this compound’s action is the emission of visible light . This light emission is a result of the oxidation of this compound by molecular oxygen, a reaction catalyzed by luciferase . The light emission continues until all the this compound is oxidized .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of cysteine and benzoquinone . In bacteria, the toxicity of p-benzoquinone is considerably reduced in the presence of cysteine, maintaining cell viability at 3.6 mM p-benzoquinone concomitantly with the formation of luciferin . These results suggest that luciferin first appeared as a detoxification byproduct of cysteine reaction with accumulated toxic quinone intermediates during the evolution of sclerotization/tanning in Coleoptera .
Biochemical Analysis
Biochemical Properties
L-Luciferin is a small molecule that interacts with the enzyme luciferase to produce light. The reaction requires adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) as cofactors. The biochemical reaction involves the oxidation of this compound, resulting in the emission of light. This process is highly efficient, with nearly all the energy being converted into light. The interaction between this compound and luciferase is highly specific, making it a valuable tool in biochemical assays and imaging techniques .
Cellular Effects
This compound influences various cellular processes, primarily through its role in bioluminescence. In cells expressing luciferase, the addition of this compound leads to light emission, which can be used to monitor cellular events in real-time. This includes tracking gene expression, cell signaling pathways, and metabolic activities. The non-toxic nature of this compound allows it to be used in live-cell imaging without adversely affecting cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by luciferase in the presence of ATP and Mg²⁺. The reaction produces oxyluciferin, carbon dioxide, adenosine monophosphate (AMP), and light. The binding of this compound to luciferase induces a conformational change in the enzyme, facilitating the oxidation process. This reaction is highly specific and efficient, making this compound a powerful tool for studying molecular interactions and enzyme kinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. The stability of this compound is crucial for consistent results in bioluminescence assays. It is generally stable under physiological conditions but can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that this compound can be used to monitor cellular processes over extended periods, providing valuable insights into dynamic biological events .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Luciferin can be synthesized through various chemical reactions, including the condensation of specific precursors under controlled conditions. The synthesis typically involves the formation of a complex molecule through a series of steps, including oxidation, reduction, and substitution reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using automated systems to ensure consistency and purity. The process includes the use of reactors, separation techniques, and purification methods to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: L-Luciferin undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involves the oxidation of this compound in the presence of molecular oxygen and luciferase, resulting in the emission of light.
Reduction: Reduction reactions may be used in the synthesis of this compound or its intermediates.
Substitution: Substitution reactions can be involved in modifying the chemical structure of this compound for specific applications.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, luciferase enzyme, and sometimes cofactors like ATP.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various reagents depending on the specific substitution reaction, such as halides for halogenation.
Major Products Formed:
Oxidation: The primary product is an excited state intermediate that emits light upon returning to its ground state.
Reduction: Reduced forms of this compound or its intermediates.
Substitution: Modified derivatives of this compound with altered chemical properties.
Scientific Research Applications
L-Luciferin is extensively used in scientific research due to its bioluminescent properties. Some of its applications include:
Chemistry: Used as a reporter molecule in chemical assays to study enzyme activities and biochemical pathways.
Biology: Employed in genetic studies to track gene expression and protein localization in living organisms.
Medicine: Utilized in imaging techniques to visualize tumors, monitor infections, and study disease progression.
Industry: Applied in the development of biosensors and bioluminescent imaging systems for various industrial processes.
Comparison with Similar Compounds
L-Luciferin is unique among bioluminescent compounds due to its specific chemical structure and light-emitting properties. Similar compounds include:
Firefly Luciferin: Found in fireflies, it is structurally similar to this compound but has distinct chemical properties.
Bacterial Luciferin: Found in luminescent bacteria, it is different in structure and requires different enzymes for its bioluminescent reaction.
Dinoflagellate Luciferin: Derived from chlorophyll, it has a similar structure to this compound but is found in marine organisms.
These compounds, while similar in their ability to produce light, have different chemical structures and mechanisms of action, making this compound unique in its applications and utility.
Properties
IUPAC Name |
(4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGNCJDXODQBOB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493916 | |
Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34500-31-7 | |
Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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